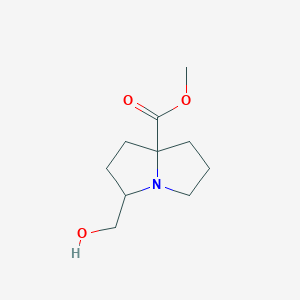
1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline typically involves the use of organolithium reagents. One common method starts with the lithiation of 4-methoxybenzyl chloride using butyllithium in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C). The resulting lithiated intermediate is then reacted with a suitable tetrahydroisoquinoline precursor to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of protective groups and purification techniques such as chromatography can ensure the production of high-purity this compound.
化学反応の分析
Types of Reactions: 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline analogs.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neurotransmitter modulator and its effects on biochemical pathways.
Industry: Utilized in the development of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as dopamine receptors. The compound can act as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and biochemical processes, leading to its observed biological effects .
類似化合物との比較
1-(4-Methoxybenzyl)piperazine: Known for its potential as a neurotransmitter modulator and its agonistic activity for dopamine receptors.
1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: Used in the synthesis of indole-based natural products and exhibits various biological activities.
Uniqueness: 1-(4-Methoxybenzyl)-5,6,7,8-tetrahydroisoquinoline is unique due to its specific structure, which allows it to interact with dopamine receptors and other molecular targets. Its tetrahydroisoquinoline core and methoxybenzyl group confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-11H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJRESRKVANGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B8202085.png)
![(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid](/img/structure/B8202088.png)




![(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8202129.png)
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B8202134.png)

![N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8202149.png)
![tert-Butyl 3-chloro-2-(4-fluorophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B8202153.png)
